(1-Amino-4-methylcyclohexyl)acetic acid
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Overview
Description
(1-Amino-4-methylcyclohexyl)acetic acid is an organic compound with the molecular formula C9H17NO2 It is a derivative of cyclohexane, featuring an amino group and a carboxylic acid group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-4-methylcyclohexyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a methylation reaction to introduce a methyl group at the 4-position.
Amination: The methylated cyclohexanone is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Carboxylation: The resulting amine is then carboxylated using a suitable carboxylating agent like carbon dioxide or chloroacetic acid under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Catalysts and continuous flow reactors may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1-Amino-4-methylcyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
(1-Amino-4-methylcyclohexyl)acetic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various cyclohexane derivatives.
Biology: The compound is studied for its potential biological activity, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs targeting specific receptors.
Industry: It is utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1-Amino-4-methylcyclohexyl)acetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The amino group can form hydrogen bonds with target proteins, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylacetic acid: Lacks the amino group, making it less versatile in reactions involving amines.
4-Methylcyclohexylamine: Lacks the carboxylic acid group, limiting its use in reactions requiring carboxylation.
Cyclohexylamine: Lacks both the methyl and carboxylic acid groups, reducing its applicability in diverse synthetic routes.
Uniqueness
(1-Amino-4-methylcyclohexyl)acetic acid is unique due to the presence of both an amino group and a carboxylic acid group on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
2-(1-amino-4-methylcyclohexyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7-2-4-9(10,5-3-7)6-8(11)12/h7H,2-6,10H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFMQQHATTUKJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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